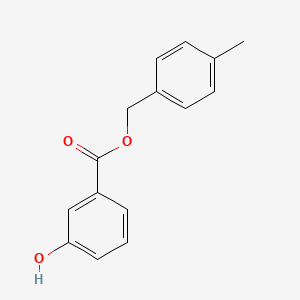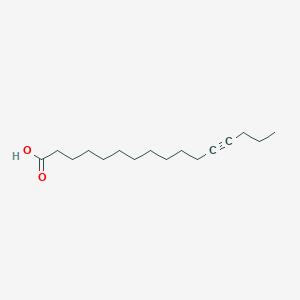
Hexadec-12-ynoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexadec-12-ynoic acid is a long-chain fatty acid with an acetylenic bond at the 12th carbon position
Métodos De Preparación
Hexadec-12-ynoic acid can be synthesized through several methods. One common synthetic route involves the condensation of pent-1-yne with 11-bromoundecanoic acid, resulting in the formation of this compound . This reaction typically requires specific conditions, such as the presence of a strong base and an inert atmosphere to prevent unwanted side reactions.
Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimizations for scale and cost-efficiency.
Análisis De Reacciones Químicas
Hexadec-12-ynoic acid undergoes various chemical reactions, including:
Oxidation: The acetylenic bond can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The triple bond can be reduced to a double bond or a single bond, depending on the reagents and conditions used.
Substitution: The acetylenic hydrogen can be substituted with various functional groups, such as halogens or alkyl groups.
Common reagents used in these reactions include hydrogen gas for reduction, oxygen or peroxides for oxidation, and halogens for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Hexadec-12-ynoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Industry: this compound can be used in the production of specialty chemicals and materials, such as lubricants and surfactants.
Mecanismo De Acción
The mechanism of action of hexadec-12-ynoic acid involves its interaction with various molecular targets and pathways. For instance, its anti-inflammatory activity may be related to the inhibition of prostaglandin synthesis . The exact molecular targets and pathways can vary depending on the specific biological or pharmacological context.
Comparación Con Compuestos Similares
Hexadec-12-ynoic acid can be compared with other acetylenic fatty acids, such as:
Octadec-6-ynoic acid: Known for its presence in certain seed oils and its use in the synthesis of other acetylenic compounds.
Octadec-9-ynoic acid: Found in seed oils of the Santalaceae and Olacaceae families.
Crepenynic acid (octadec-cis-9-en,12-ynoic acid): A major component of the seed oil of Crepis foetida and other plant families.
This compound is unique due to its specific structure and the position of the acetylenic bond, which can influence its chemical reactivity and biological activity.
Propiedades
Número CAS |
90284-26-7 |
|---|---|
Fórmula molecular |
C16H28O2 |
Peso molecular |
252.39 g/mol |
Nombre IUPAC |
hexadec-12-ynoic acid |
InChI |
InChI=1S/C16H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-3,6-15H2,1H3,(H,17,18) |
Clave InChI |
NXWPGEQTRNQCID-UHFFFAOYSA-N |
SMILES canónico |
CCCC#CCCCCCCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


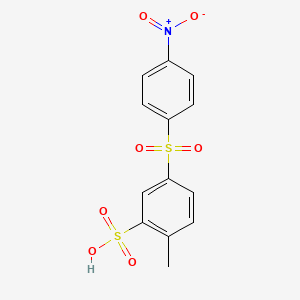

![[3-(Methanesulfonyl)propoxy]benzene](/img/structure/B14365431.png)

![1-[3-(4-Methylpent-3-EN-1-YL)cyclohex-3-EN-1-YL]hexan-1-one](/img/structure/B14365441.png)
![Ethanethioamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-](/img/structure/B14365449.png)
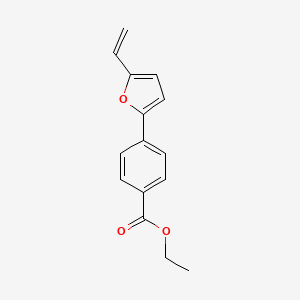
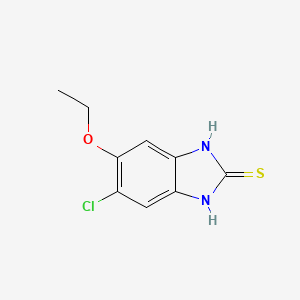
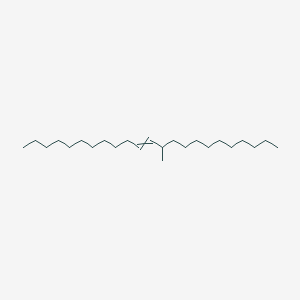

phosphaniumolate](/img/structure/B14365481.png)
